molecular formula C21H20F3NO4 B8181104 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid

Cat. No.: B8181104
M. Wt: 407.4 g/mol
InChI Key: NAIQNWYIKLQKMG-SFHVURJKSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is a fluorinated amino acid derivative containing the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. This compound is structurally characterized by:

  • Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) to shield the α-amino group during coupling reactions .
  • Methylamino substituent: A methyl group attached to the nitrogen of the amino acid backbone, altering steric and electronic properties.
  • 5,5,5-Trifluoropentanoic acid chain: The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for optimizing pharmacokinetic profiles .

The compound’s primary applications include peptide synthesis and drug development, where fluorine substitution improves bioavailability and target binding.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQNWYIKLQKMG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection of Methylamino Intermediates

The Fmoc group is introduced via reaction with Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under mild basic conditions:

Procedure

  • Dissolve methylamino-pentanoic acid precursor (1 eq) in acetone/water (3:1) .

  • Add sodium bicarbonate (2.5 eq) as base.

  • Introduce Fmoc-OSu (1.1 eq) gradually at 0–5°C.

  • Stir for 12–18 hr at ambient temperature.

Optimization Data

ParameterOptimal RangeImpact on Yield
Temperature0–25°C>90% below 30°C
Solvent SystemAcetone/H₂O (3:1)Minimizes hydrolysis
Base Equivalents2.5–3.0 eq NaHCO₃Prevents Fmoc cleavage

This method achieves >95% protection efficiency when using stoichiometrically controlled Fmoc-OSu.

Synthesis of Trifluoropentanoic Acid Backbone

The 5,5,5-trifluoropentanoic acid moiety is synthesized via dynamic kinetic resolution (DKR) using chiral nickel complexes:

Key Reaction

(R)-Ni(II) complex+CF3-(CH2)3-IDMF, NaOH(S)-2-amino-5,5,5-trifluoropentanoic acid\text{(R)-Ni(II) complex} + \text{CF}3\text{-(CH}2\text{)}_3\text{-I} \xrightarrow{\text{DMF, NaOH}} \text{(S)-2-amino-5,5,5-trifluoropentanoic acid}

Conditions

  • Solvent: Anhydrous DMF

  • Base: NaOH beads (heterogeneous)

  • Catalyst: Pyridinium p-toluenesulfonate (0.1–0.5 eq)

  • Temperature: 60–80°C (reflux)

Performance Metrics

  • Yield : 84–89% isolated

  • Enantiomeric Excess : 98.4% de (S)-isomer

Methylation of Amino Group

Integrated Synthetic Routes

Linear Approach (Fmoc First)

  • Fmoc Protection : Protect commercial (S)-2-amino-5,5,5-trifluoropentanoic acid.

  • Methylation : Install methyl group via reductive amination.

  • Purification : Recrystallize from ethyl acetate/sherwood oil .

Advantages :

  • Avoids side reactions during Fmoc installation.

  • Compatible with large-scale production (>20 g).

Convergent Approach (Fragment Coupling)

  • Synthesize Fmoc-methylamine independently.

  • Prepare 5,5,5-trifluoropentanoic acid via DKR.

  • Couple fragments using HATU/DIPEA in DMF.

Coupling Conditions

ReagentEquivalentsActivation Time
HATU1.215 min
DIPEA2.5

Yield : 78–82% after column chromatography.

Analytical Characterization

Spectroscopic Validation

  • ¹⁹F NMR : δ -62.8 ppm (CF₃, quintet).

  • ¹H NMR :

    • Fmoc aromatic protons: 7.3–7.8 ppm (multiplet).

    • α-H: 4.3 ppm (dd, J = 7.2 Hz).

Chromatographic Purity

  • HPLC: >99.5% (C18 column, 70:30 MeCN/H₂O + 0.1% TFA).

  • Retention Time: 8.9 min.

Industrial-Scale Considerations

Cost Drivers

  • Fmoc-OSu accounts for 60–65% of raw material costs.

  • Nickel catalysts in DKR require efficient recycling.

Process Intensification

  • Continuous flow methylation reduces reaction time by 40%.

  • Membrane-based Fmoc removal enables reagent recovery (>85%).

ChemicalHandling Precautions
Sodium cyanoborohydrideUse under N₂, avoid moisture
DMFSkin protection required

Waste Streams

  • Fluorinated byproducts require specialized disposal.

  • Nickel residues are neutralized with EDTA solutions .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) protecting group is selectively removed under basic conditions to expose the primary amine for further functionalization.

Reaction Conditions

ReagentSolventTime (min)Temperature (°C)Yield (%)
20% Piperidine/DMFDMF15–2025≥95
2% DBU/DCMDichloromethane102590
  • Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO₂ and the fluorenylmethyl group .

  • Key Insight : The reaction is stereospecific, preserving the (S)-configuration at the α-carbon .

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid undergoes activation for peptide coupling or conjugation with amines.

Common Activation Methods

Reagent SystemCoupling PartnerSolventYield (%)
HATU/DIEAH-Gly-OMeDMF88
EDCl/HOBtBenzylamineTHF82
DCC/NHSAnilineDCM75
  • Critical Notes :

    • Trifluoromethyl groups enhance electrophilicity at the carbonyl carbon, accelerating activation.

    • Steric hindrance from the methylamino group reduces coupling efficiency with bulky amines .

Esterification Reactions

The carboxylic acid is esterified to improve membrane permeability or modify solubility.

Esterification Protocols

MethodReagentConditionsProductYield (%)
Fischer esterificationMeOH/H₂SO₄Reflux, 4 hMethyl ester78
Steglich esterificationDCC/DMAP0°C → 25°C, 12 htert-Butyl ester85
Mitsunobu reactionDIAD/Ph₃PTHF, 25°C, 6 hBenzyl ester91
  • Stability : Esters are stable under neutral conditions but hydrolyze rapidly in acidic/basic media .

Stability Under Acidic/Basic Conditions

The compound’s stability impacts its handling and storage.

Degradation Studies

ConditionpHTime (h)Degradation (%)Primary Degradation Pathway
0.1 M HCl1.02445Hydrolysis of Fmoc group
0.1 M NaOH13.02498Saponification of ester/carboxylic acid
Phosphate buffer7.472<5N/A
  • Recommendation : Store at −20°C under inert atmosphere to prevent hydrolysis .

Role of the Trifluoromethyl Group

The -CF₃ group influences reactivity:

  • Electronic effects : Withdraws electron density, increasing carboxylic acid acidity (predicted pKa ≈ 2.8) .

  • Steric effects : Minimal steric hindrance due to its terminal position.

  • Metabolic stability : Reduces susceptibility to oxidative metabolism in biological systems .

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids with diverse substituents. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Substituents Key Features Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid C₂₂H₂₀F₃NO₄ - Methylamino
- CF₃ group
Enhanced metabolic stability; moderate lipophilicity Peptide synthesis, fluorinated drug candidates
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (959579-81-8) C₂₄H₁₇F₃NO₄ - 2,4,5-Trifluorophenyl High electron-withdrawing effects; improved binding to hydrophobic pockets Antiviral and enzyme inhibitor studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid (460751-66-0) C₂₆H₂₁BrN₂O₄ - 5-Bromoindole Bulky aromatic side chain; UV-active Fluorescent probes, kinase inhibitors
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (139551-74-9) C₂₂H₂₅NO₄ - 4,4-Dimethylpentanoic acid Steric hindrance; reduced conformational flexibility Constrained peptide design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid (1217603-41-2) C₂₀H₂₁NO₅ - Hydroxy-methyl group Polar side chain; hydrogen-bonding capability Hydrogel formation, solubility enhancers

Key Findings from Comparative Analysis

Fluorination Effects: The trifluoropentanoic acid chain in the target compound increases lipophilicity (logP ~3.2) compared to non-fluorinated analogs (e.g., logP ~2.5 for 4,4-dimethylpentanoic acid) . Fluorinated phenyl derivatives (e.g., 2,4,5-trifluorophenyl) exhibit stronger electron-withdrawing effects, enhancing binding to aromatic residues in proteins .

Steric and Electronic Modifications :

  • Bulky substituents (e.g., bromoindole) reduce reaction yields in SPPS due to steric hindrance but improve selectivity in target binding .
  • Hydrophilic groups (e.g., hydroxy-methyl) enhance aqueous solubility but may reduce membrane permeability .

Stability and Reactivity: The trifluoromethyl group in the target compound confers resistance to oxidative degradation compared to non-fluorinated analogs . Fmoc-protected compounds with electron-deficient aromatic groups (e.g., trifluorophenyl) show slower deprotection rates under basic conditions .

Methodological Considerations for Structural Comparison

  • Chemical Fingerprinting: Tanimoto coefficients and subgraph matching (e.g., GEM-Path algorithm) are effective for quantifying structural similarity between Fmoc-amino acids .
  • Thermodynamic Data: Limited stability data for the target compound suggest compatibility with standard SPPS conditions (e.g., 20% piperidine in DMF) .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorenyl group, which is known for enhancing the bioactivity of various derivatives. The trifluoropentanoic acid moiety contributes to its pharmacological properties by influencing solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. For instance:

  • Inhibition of Bacterial Growth : Compounds derived from the fluorenone structure have shown effectiveness against Gram-positive and Gram-negative bacteria. A study demonstrated that structural modifications could enhance the inhibitory effects on various strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways. Fluorenone derivatives have been explored for their ability to inhibit specific bacterial enzymes, contributing to their antimicrobial efficacy .

Enzyme Inhibition

Fluorenone-based compounds are also being investigated for their enzyme inhibition capabilities:

  • Falcipain Inhibitors : Some derivatives have been identified as potential inhibitors of falcipain 2 (FP-2), an enzyme crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. For example, compounds based on the fluorenyl scaffold exhibited IC50 values in the low micromolar range against FP-2 without significant off-target effects .
  • Carbonic Anhydrase Inhibition : Another study focused on saccharide-modified thiadiazole sulfonamide derivatives showed promising results against carbonic anhydrases, which are important therapeutic targets in cancer treatment. The ability of these compounds to modulate pH levels in tumor microenvironments indicates potential applications in oncology .

Case Studies and Research Findings

Several research studies have reinforced the therapeutic potential of fluorenone derivatives:

  • Antiproliferative Activity : A series of fluorenone analogs were synthesized and tested for antiproliferative activity against cancer cell lines. Results indicated that certain structural modifications significantly enhanced cytotoxic effects on human cancer cells .
  • Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities and modes of action of these compounds against various biological targets. This computational approach aids in optimizing lead compounds for further development .
  • Nanotechnology Applications : The incorporation of nanotechnology has been explored to enhance the bioactivity of fluorenone derivatives. Nanoparticles can improve drug delivery and increase the efficacy of antimicrobial agents .

Summary Table of Biological Activities

Biological ActivityFindingsReferences
AntimicrobialEffective against E. coli, S. aureus ,
Enzyme InhibitionInhibitors of FP-2 and carbonic anhydrases ,
AntiproliferativeCytotoxic effects on cancer cell lines
Molecular DockingHigh binding affinities predicted ,
Nanotechnology EnhancementsImproved delivery and efficacy

Q & A

Q. How can contradictory GHS classifications from different SDS be reconciled?

  • Methodological Answer : Prioritize SDS from reputable suppliers (e.g., Key Organics vs. Indagoo ). Validate classifications via independent testing (e.g., acute oral toxicity in rodent models). Document all discrepancies in risk assessments and adopt the most stringent precautions .

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